3,5-Cycloheptadien-1-one

Description

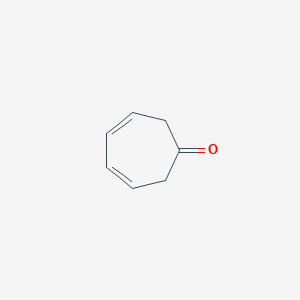

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohepta-3,5-dien-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c8-7-5-3-1-2-4-6-7/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNELZWLTCBQRGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=CCC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70149915 | |

| Record name | 3,5-Cycloheptadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-65-9 | |

| Record name | 3,5-Cycloheptadien-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Cycloheptadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Cycloheptadien-1-one: Chemical Properties, Structure, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 3,5-Cycloheptadien-1-one (CAS No. 1121-65-9). This seven-membered cyclic dienone is a versatile building block in organic synthesis, offering a unique combination of a reactive ketone functionality and a conjugated diene system. This document summarizes its physicochemical properties, spectroscopic data, and key synthetic and analytical methodologies. Particular emphasis is placed on its utility in cycloaddition reactions, a cornerstone of its synthetic applications. While direct involvement in biological signaling pathways has not been extensively reported, its structural motif is of interest in the synthesis of more complex molecules with potential biological activity.

Chemical Properties and Structure

This compound is a cyclic organic compound featuring a seven-membered ring with a ketone functional group and two conjugated carbon-carbon double bonds.[1] Its bifunctional nature, possessing both a nucleophilic carbonyl group and a diene system amenable to pericyclic reactions, makes it a valuable intermediate in organic synthesis.[2]

Physicochemical Properties

The key quantitative physicochemical properties of this compound are summarized in the table below. It is noteworthy that a specific melting point and detailed solubility data are not consistently reported in publicly available literature.

| Property | Value | Reference |

| Molecular Formula | C₇H₈O | [3] |

| Molecular Weight | 108.1378 g/mol | [3] |

| CAS Number | 1121-65-9 | [3] |

| IUPAC Name | cyclohepta-3,5-dien-1-one | [3] |

| Boiling Point | 189.4 °C at 760 mmHg | [3] |

| Density | 1.008 g/cm³ | [3] |

| Refractive Index | 1.501 | [3] |

| Flash Point | 67.4 °C | [3] |

| Vapor Pressure | 0.571 mmHg at 25°C | [3] |

| Melting Point | Not Available | [3] |

| Solubility | Not Available | [3] |

Structural Information

The structure of this compound is characterized by its seven-membered ring. Key structural identifiers are provided below.

| Identifier | Value | Reference |

| SMILES | C1C=CC=CCC1=O | |

| InChI | InChI=1S/C7H8O/c8-7-5-3-1-2-4-6-7/h1-4H,5-6H2 | [4] |

| InChIKey | UNELZWLTCBQRGC-UHFFFAOYSA-N | [4] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in public spectral databases. However, based on its structure and data for analogous compounds, the following spectral characteristics can be anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the olefinic protons in the range of 5.5-6.5 ppm and signals for the allylic and aliphatic methylene protons between 2.0 and 3.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would feature a characteristic signal for the carbonyl carbon in the downfield region (typically >190 ppm), along with signals for the sp² hybridized carbons of the double bonds (around 120-140 ppm) and the sp³ hybridized methylene carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the C=O stretch of the ketone, typically in the region of 1680-1700 cm⁻¹. C=C stretching vibrations for the conjugated diene would appear around 1600-1650 cm⁻¹, and C-H stretching vibrations for the sp² and sp³ carbons would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

-

Mass Spectrometry (MS): The electron ionization mass spectrum would show a molecular ion peak at m/z = 108. Key fragmentation patterns would likely involve the loss of CO (m/z = 80) and subsequent rearrangements or fragmentation of the seven-membered ring. A GC-MS spectrum is available in the PubChem database.[5]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are often found within the broader context of the synthesis of more complex molecules. Below are generalized methodologies based on literature precedents for similar compounds.

Synthesis

A common synthetic route to cycloheptadienones involves the ring expansion of bicyclic precursors. One such method is the acid-catalyzed rearrangement of bicyclo[3.2.0]hept-2-en-6-one derivatives.

Protocol: Acid-Catalyzed Rearrangement of a Bicyclo[3.2.0]hept-2-en-6-one Precursor

-

Precursor Preparation: The starting bicyclo[3.2.0]hept-2-en-6-one can be synthesized via a [2+2] cycloaddition reaction between cyclopentadiene and a suitable ketene or ketene equivalent.

-

Acid Treatment: The bicyclic ketone is dissolved in a strong acid, such as fluorosulfonic acid (FSO₃H) or concentrated sulfuric acid (H₂SO₄), at low temperature (typically -78 °C to 0 °C).

-

Rearrangement: The solution is stirred at the low temperature for a period of time, allowing for the rearrangement to the seven-membered ring system to occur. The progress of the reaction can be monitored by quenching aliquots and analyzing by GC-MS or NMR.

-

Quenching: The reaction mixture is carefully quenched by pouring it into a vigorously stirred slurry of sodium bicarbonate and ether at low temperature.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.

Purification

Purification of this compound is typically achieved through standard laboratory techniques.

Protocol: Purification by Column Chromatography

-

Adsorbent: Silica gel is the most common stationary phase for the purification of moderately polar compounds like this compound.

-

Eluent System: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is used as the mobile phase. A typical starting eluent system could be 9:1 hexane:ethyl acetate, with the polarity gradually increased to facilitate the elution of the product.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: The solvent from the combined pure fractions is removed under reduced pressure to yield the purified this compound.

Analysis

The purity and identity of this compound can be confirmed using a combination of chromatographic and spectroscopic methods.

Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS) is suitable for the separation.

-

Temperature Program: A typical temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of the compound.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectrum can be compared with library data for identification. The retention time from the gas chromatogram is also a key identifier.

Reactivity and Potential Applications

The reactivity of this compound is dominated by its conjugated diene system, making it a valuable participant in cycloaddition reactions, particularly the Diels-Alder reaction.

Diels-Alder Reaction

This compound can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a bicyclic adduct. This reaction is a powerful tool for the construction of complex polycyclic frameworks.

Generalized Experimental Workflow for a Diels-Alder Reaction

The following diagram illustrates a generalized workflow for a Diels-Alder reaction involving a generic diene and this compound as the dienophile.

References

An In-depth Technical Guide to 3,5-Cycloheptadien-1-one (CAS 1121-65-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Cycloheptadien-1-one (CAS Number: 1121-65-9), a seven-membered cyclic dienone. It details its chemical and physical properties, synthesis, and reactivity. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development, summarizing key data and outlining experimental considerations.

Chemical and Physical Properties

This compound is a cyclic organic compound featuring a seven-membered ring with a conjugated system of two double bonds and a ketone functional group.[1] This combination of a carbonyl group and a conjugated diene system within a flexible seven-membered ring imparts bifunctional reactivity, making it a versatile intermediate in organic synthesis.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1121-65-9 | [2] |

| Molecular Formula | C₇H₈O | [3] |

| Molecular Weight | 108.14 g/mol | [1] |

| Boiling Point | 189.4 °C at 760 mmHg | [3] |

| Density | 1.008 g/cm³ | [3] |

| Flash Point | 67.4 °C | [3] |

| Refractive Index | 1.501 | [3] |

| Appearance | Data not available | [1] |

| Solubility | Data not available | [3] |

Synthesis

A convenient synthesis of this compound has been reported in the scientific literature. While the full experimental text is not widely available, the synthesis is referenced in the Journal of the American Chemical Society. Researchers seeking to perform this synthesis should consult the original publication for detailed procedural information.

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While comprehensive public spectra are limited, some mass spectrometry information is available.

Mass Spectrometry: A GC-MS spectrum of this compound is available in the PubChem database.[2] This can be used for identification purposes by comparing the fragmentation pattern with the reference spectrum.

Reactivity and Synthetic Applications

The unique structural features of this compound make it a valuable intermediate for the synthesis of more complex molecules.[1]

-

Diels-Alder Reactions: The conjugated diene system can participate in pericyclic reactions, most notably the Diels-Alder reaction, allowing for the construction of bicyclic systems.[1]

-

Nucleophilic Addition: The carbonyl group serves as a site for nucleophilic attack, enabling a wide range of functional group transformations.[1]

-

Synthesis of Tropones: One of the notable applications of this compound is as a precursor in the synthesis of tropones.[1] Tropones are non-benzenoid aromatic compounds with a seven-membered ring that exhibit interesting chemical properties and biological activities.[1]

The following diagram illustrates the general reactivity of this compound:

Biological Activity and Toxicology

There is currently a significant lack of publicly available data on the biological activity and toxicological profile of this compound. While studies exist for other cyclic ketones and dienones, this information cannot be directly extrapolated to this specific compound.

Data Gap: Researchers and drug development professionals should exercise caution when handling this compound and should consider conducting appropriate in vitro and in vivo studies to assess its biological effects and potential toxicity before its use in any biological systems or as a precursor for pharmaceutical development.

Safety and Handling

Detailed safety and handling information specific to this compound is not comprehensively available. However, based on its chemical structure as an unsaturated ketone, standard laboratory safety precautions should be followed.

General Safety Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

Consult the Safety Data Sheet (SDS) from the supplier for the most current and detailed safety information.

The following workflow outlines a general approach for the safe handling and use of this compound in a research setting:

Conclusion

This compound is a valuable and versatile synthetic intermediate with potential applications in the synthesis of complex organic molecules, including tropones. While basic physical and chemical data are available, there is a notable lack of detailed experimental protocols for its synthesis in readily accessible literature, as well as a significant gap in spectroscopic, biological, and toxicological data. This guide serves as a foundational resource, and it is recommended that researchers generate the necessary analytical and safety data to ensure its safe and effective use in their work.

References

Physical properties of 3,5-Cycloheptadien-1-one (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3,5-Cycloheptadien-1-one, specifically its boiling point and density. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Physical Properties

This compound is a cyclic ketone with the molecular formula C₇H₈O. Understanding its physical properties is fundamental for its application in research and development, particularly in designing reaction conditions, purification procedures, and formulation strategies.

Data Presentation

The key physical properties of this compound are summarized in the table below for quick reference.

| Physical Property | Value | Conditions |

| Boiling Point | 189.4 °C | at 760 mmHg[1] |

| Density | 1.008 g/cm³ | Not specified, likely at standard temperature and pressure.[1] |

| Molecular Weight | 108.14 g/mol | |

| CAS Number | 1121-65-9 |

Experimental Protocols

While specific, detailed experimental protocols for the determination of the boiling point and density of this compound are not extensively published, standard methodologies for liquid organic compounds are applicable. The following sections outline generalized procedures that can be adapted for this purpose.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a precise determination of the boiling point of a small sample of this compound, the Siwoloboff method is a suitable micro-scale technique.

Methodology: Siwoloboff's Method

-

Sample Preparation: A small amount of this compound (a few drops) is placed into a small-diameter test tube (fusion tube).

-

Capillary Inversion: A capillary tube, sealed at one end, is placed, open-end down, into the liquid in the fusion tube.

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., a Thiele tube filled with mineral oil) to ensure uniform heating.

-

Heating: The heating bath is gently and gradually heated. As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation: Upon further heating, the vapor of the this compound will enter the capillary tube, causing a rapid and continuous stream of bubbles.

-

Boiling Point Determination: The heat source is then removed, and the bath is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

-

Pressure Correction: The atmospheric pressure should be recorded at the time of the experiment. If the atmospheric pressure is not exactly 760 mmHg, a correction to the observed boiling point will be necessary to report the normal boiling point.

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward and accurate method for determining the density of a liquid organic compound like this compound involves the use of a pycnometer or a volumetric flask.

Methodology: Using a Volumetric Flask

-

Mass of the Empty Flask: A clean and dry volumetric flask of a known volume (e.g., 10 mL or 25 mL) is accurately weighed on an analytical balance.

-

Mass of the Flask with the Sample: The volumetric flask is carefully filled with this compound up to the calibration mark. The flask is then reweighed.

-

Mass of the Sample: The mass of the this compound is determined by subtracting the mass of the empty flask from the mass of the flask filled with the sample.

-

Density Calculation: The density is calculated by dividing the mass of the sample by the known volume of the flask. It is crucial to perform this measurement at a constant and recorded temperature, as density is temperature-dependent.

Logical Relationships and Workflows

While specific signaling pathways for this compound are not well-documented, a generalized experimental workflow for the synthesis of a related compound, a cycloheptatriene, can provide a logical framework for researchers working with similar seven-membered ring structures. The following diagram illustrates a conceptual workflow for a rhodium-catalyzed ring expansion reaction, a common method for synthesizing such compounds.

References

A Technical Guide to 3,5-Cycloheptadien-1-one: Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,5-Cycloheptadien-1-one, a versatile seven-membered cyclic dienone. It details its molecular characteristics, provides a summary of its spectroscopic data, and outlines a common synthetic protocol. This document is intended to serve as a valuable resource for researchers in organic synthesis and professionals in the field of drug development who may utilize this compound as a key intermediate.

Core Molecular and Physical Properties

This compound is a cyclic organic compound featuring a seven-membered ring with a conjugated system of two carbon-carbon double bonds and a ketone functional group.[1] This unique combination of a carbonyl group and a conjugated diene system within a flexible seven-membered ring makes it a bifunctional and valuable intermediate in organic synthesis.[1] The carbonyl group can serve as a site for nucleophilic attack, while the diene system is capable of participating in various pericyclic reactions, such as Diels-Alder reactions.[1]

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₈O | [2][3] |

| Molecular Weight | 108.1378 g/mol | [2][3] |

| CAS Number | 1121-65-9 | [2][4][5] |

| Boiling Point | 189.4 °C at 760 mmHg | [2] |

| Density | 1.008 g/cm³ | [2] |

| Refractive Index | 1.501 | [2] |

| Flash Point | 67.4 °C | [2] |

Spectroscopic Data Summary

The structural characterization of this compound is supported by various spectroscopic techniques. A summary of available data is presented below.

| Spectroscopic Technique | Data Highlights |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A GC-MS spectrum is available for this compound, providing information on its fragmentation pattern and aiding in its identification.[4] |

| Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | While specific spectral data for the isolated compound is not readily available in the provided search results, related structures such as substituted cyclohepta-1,4-dienes have been characterized by PMR spectroscopy.[6] |

| Infrared (IR) Spectroscopy | Detailed IR spectral data for this compound is not available in the immediate search results. However, the presence of a carbonyl group and C=C double bonds would be expected to give rise to characteristic strong absorption bands. |

Experimental Protocol: Synthesis of this compound

While specific biological signaling pathways involving this compound are not prominently documented in the scientific literature, its synthesis is a key process for its utilization as a chemical building block. The following diagram illustrates a generalized workflow for a potential synthesis, based on common organic chemistry transformations.

Caption: A generalized workflow for the synthesis of this compound.

A detailed experimental protocol for the synthesis of this compound has been reported in the Journal of the American Chemical Society.[6] While the full text is not provided, a general procedure would involve the selective oxidation of a suitable precursor like a cycloheptadienol or the rearrangement of a bicyclic system. The reaction progress would typically be monitored by techniques such as thin-layer chromatography (TLC), and the final product would be purified using methods like column chromatography.

Logical Relationships in Reactivity

The chemical reactivity of this compound is governed by its two primary functional groups: the ketone and the conjugated diene. The interplay of these groups dictates its synthetic utility.

Caption: Logical relationship between the functional groups and reactivity of this compound.

References

The Stereochemical Landscape of Substituted 3,5-Cycloheptadien-1-ones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3,5-cycloheptadien-1-one scaffold is a seven-membered carbocyclic ring system that presents significant synthetic challenges and opportunities in medicinal chemistry and materials science. Its non-planar structure and the potential for multiple stereocenters make a thorough understanding of its stereochemistry paramount for the development of novel chemical entities with specific biological activities or material properties. This technical guide provides a comprehensive overview of the stereochemistry of substituted 3,5-cycloheptadien-1-ones, focusing on asymmetric synthesis, stereochemical characterization, and conformational analysis.

Asymmetric Synthesis of Substituted 3,5-Cycloheptadien-1-ones

The controlled introduction of chirality into the this compound framework is a key challenge. A recently developed and highly effective method involves a rhodium/boron asymmetric catalytic system for the ring-expansion of phenols with cyclopropenes.[1][2][3][4][5] This single-atom carbon insertion strategy provides access to a variety of highly functionalized and enantioenriched cycloheptadienones.

Rhodium/Boron-Catalyzed Asymmetric Ring-Expansion

This method utilizes a chiral dirhodium catalyst, such as Rh₂(R-BTPCP)₄, in the presence of a boron-based Lewis acid to mediate the reaction between a substituted phenol and a cyclopropene. The reaction proceeds via a vinylcarbene insertion into a C-C double bond of the phenol, leading to the formation of the seven-membered ring with good to excellent chemo- and regioselectivity.[1][2][3][4][5] The choice of the chiral ligand on the rhodium catalyst is crucial for inducing enantioselectivity.

Experimental Protocol: General Procedure for Asymmetric Synthesis [2][3]

To a solution of the substituted phenol (0.20 mmol, 1.0 equiv.) and the corresponding cyclopropene (0.60 mmol, 3.0 equiv.) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, 4.0 mL) at ambient temperature is added the chiral rhodium catalyst Rh₂(R-BTPCP)₄ (2.0 mol %), tetrakis(dimethylamino)diboron (B₂(NMe₂)₄, 20 mol %), and water (0.24 mmol, 1.2 equiv.). The reaction mixture is stirred at ambient temperature until the complete consumption of the phenol is observed by thin-layer chromatography. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired substituted this compound.

Table 1: Asymmetric Synthesis of Various Substituted 3,5-Cycloheptadien-1-ones [1][5]

| Entry | Phenol Substrate | Cyclopropene Substrate | Product | Yield (%) | Enantiomeric Ratio (e.r.) |

| 1 | Phenol | 1-(prop-1-en-2-yl)cycloprop-1-ene | 2-methyl-2-(prop-1-en-2-yl)cyclohepta-3,5-dien-1-one | 72 | 96/4 |

| 2 | 2-methylphenol | 1-(prop-1-en-2-yl)cycloprop-1-ene | 2,7-dimethyl-2-(prop-1-en-2-yl)cyclohepta-3,5-dien-1-one | 90 | 95/5 |

| 3 | 2-tert-butylphenol | 1-(prop-1-en-2-yl)cycloprop-1-ene | 2-tert-butyl-7-methyl-2-(prop-1-en-2-yl)cyclohepta-3,5-dien-1-one | 91 | 94/6 |

| 4 | 3-methylphenol | 1-(prop-1-en-2-yl)cycloprop-1-ene | Mixture of regioisomers | 94 | 93/7 |

| 5 | [1,1'-biphenyl]-3-ol | 1-(prop-1-en-2-yl)cycloprop-1-ene | 5-phenyl-2-methyl-2-(prop-1-en-2-yl)cyclohepta-3,5-dien-1-one | 58 | 92/8 |

| 6 | Phenol | 1-(cyclohex-1-en-1-yl)cycloprop-1-ene | 2-(cyclohex-1-en-1-yl)-2-methylcyclohepta-3,5-dien-1-one | 71 | 71/29 |

Stereochemical Characterization

The determination of the relative and absolute stereochemistry of substituted 3,5-cycloheptadien-1-ones relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers.

-

¹H NMR: The chemical shifts, coupling constants, and spatial proximity of protons provide valuable structural information. Diastereotopic protons in a chiral molecule will have different chemical shifts.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): This 2D NMR technique is crucial for determining the spatial proximity of protons. The observation of a NOE cross-peak between two protons indicates that they are close in space (typically < 5 Å), which helps in assigning their relative stereochemistry. For example, in a disubstituted cycloheptadienone, the observation of a NOE between two substituents would suggest they are on the same face of the ring (cis).

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for the unambiguous determination of both the relative and absolute stereochemistry of a chiral molecule. The absolute configuration of a vinyl-substituted cycloheptadienone has been confirmed as the R-configuration by X-ray analysis.[5]

Experimental Protocol: X-ray Crystallography

Crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in an appropriate solvent system (e.g., hexane/ethyl acetate). A single crystal is mounted on a diffractometer, and diffraction data are collected at a low temperature. The structure is solved using direct methods and refined by full-matrix least-squares on F².

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric purity (enantiomeric excess or enantiomeric ratio) of a chiral compound.

Experimental Protocol: Chiral HPLC Analysis

The enantiomeric ratio of the synthesized cycloheptadienones can be determined by HPLC using a chiral stationary phase (e.g., Chiralpak IA, IB, IC, etc.). The sample is dissolved in the mobile phase (e.g., a mixture of n-hexane and isopropanol) and injected into the HPLC system. The separation of the enantiomers is monitored by a UV detector. The ratio of the peak areas of the two enantiomers corresponds to the enantiomeric ratio.

Conformational Analysis

The this compound ring is a flexible seven-membered ring that can adopt several conformations, such as boat, twist-boat, and chair forms. The preferred conformation is influenced by the nature and position of the substituents, which seek to minimize steric interactions.

While specific conformational studies on a wide range of substituted 3,5-cycloheptadien-1-ones are not extensively reported, the principles of conformational analysis of cyclic systems can be applied. The interplay of allylic strain and transannular interactions will dictate the conformational landscape. Computational methods, in conjunction with NOESY data, can provide valuable insights into the predominant solution-state conformations.

Logical Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key workflows in the synthesis and stereochemical analysis of substituted 3,5-cycloheptadien-1-ones.

Potential Applications and Future Directions

While the biological activities of many substituted 3,5-cycloheptadien-1-ones are still under investigation, related cyclic enone structures, such as cyclopentenones, exhibit a broad range of biological activities, including anti-inflammatory, anti-neoplastic, and anti-viral properties.[6] The rigid, chiral scaffold of substituted 3,5-cycloheptadien-1-ones makes them attractive candidates for exploration as novel therapeutic agents. The development of diverse synthetic methodologies to access a wider range of substitution patterns and stereoisomers will be crucial for unlocking the full potential of this compound class in drug discovery and materials science. Future work should also focus on detailed conformational analysis using a combination of advanced NMR techniques and computational modeling to establish clear structure-activity relationships.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Functionalized Cycloheptadienones Starting from Phenols and Using a Rhodium/Boron Asymmetric Catalytic System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 6. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomerism in Cycloheptadienone Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, plays a pivotal role in the chemical reactivity, biological activity, and physicochemical properties of cyclic ketone systems. This technical guide provides a comprehensive overview of tautomerism in cycloheptadienone systems, with a particular focus on the keto-enol equilibrium. While specific quantitative data for the parent cycloheptadienone is scarce in readily accessible literature, this document outlines the fundamental principles, key influential factors, and detailed experimental and computational methodologies for characterizing this phenomenon. Data from related cyclic ketone systems are presented to provide a comparative context for researchers. This guide is intended to be a valuable resource for scientists and professionals engaged in drug discovery and development, where an understanding of tautomeric equilibria can be critical for predicting molecular behavior and designing novel therapeutic agents.

Introduction to Cycloheptadienone Tautomerism

Cycloheptadienone, a seven-membered ring system containing a ketone and two carbon-carbon double bonds, can exist in equilibrium between its keto and enol tautomeric forms. This keto-enol tautomerism involves the migration of a proton and the concomitant shift of a double bond. The position of this equilibrium is a critical determinant of the molecule's structure, stability, and reactivity.

The enol form of cycloheptadienone, a hydroxycycloheptatriene, has the potential to exhibit aromatic character. According to Hückel's rule, a planar, cyclic, conjugated system with (4n+2) π-electrons will be aromatic. The tropylium cation (C₇H₇⁺), which has 6 π-electrons, is a classic example of a non-benzenoid aromatic system. The enol tautomer of cycloheptadienone can be viewed as a hydroxy-substituted cycloheptatriene, and the extent to which it gains aromatic stabilization will significantly influence the position of the tautomeric equilibrium.

Factors that govern the keto-enol equilibrium in cycloheptadienone systems include:

-

Aromaticity: The potential for the enol form to gain aromatic stabilization is a primary driving force.

-

Solvent Effects: The polarity of the solvent can influence the relative stability of the more polar keto form versus the potentially less polar enol form. Hydrogen bonding interactions with the solvent can also play a crucial role.

-

Substitution: The presence of substituents on the cycloheptadienone ring can alter the electronic and steric properties, thereby shifting the equilibrium. Electron-withdrawing groups can increase the acidity of the α-protons, favoring enolization, while bulky substituents can introduce steric strain that may favor one tautomer over the other.

-

Temperature: The tautomeric equilibrium is temperature-dependent, and thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) of tautomerization can be determined by studying the equilibrium at different temperatures.

Understanding and quantifying the tautomeric equilibrium in cycloheptadienone and its derivatives are crucial in medicinal chemistry. Tautomerism can significantly impact a drug molecule's ability to bind to its target receptor, its membrane permeability, and its metabolic stability.

Quantitative Analysis of Tautomeric Equilibria

Table 1: Keto-Enol Equilibrium Constants for Selected Cyclic Ketones

| Compound | Solvent | Temperature (°C) | Keq ([Enol]/[Keto]) | Reference |

| Cyclohexanone | CCl₄ | 33 | 1.1 x 10⁻⁴ | (Fieser, 1955) |

| Cyclohexanone | CH₃OH | 33 | 4.0 x 10⁻⁶ | (Fieser, 1955) |

| 1,3-Cyclohexanedione | CHCl₃ | Room Temp. | ~1 (monomeric enol) | (Yogev & Mazur, 1967)[1] |

| Dimedone | CHCl₃ | Room Temp. | >1 (dimeric enol) | (Yogev & Mazur, 1967)[1] |

Table 2: Thermodynamic Parameters for Tautomerization of Selected Cyclic Ketones

| Compound | Solvent | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |

| 1,3-Cyclohexanedione | CHCl₃ | -8.6 ± 2.1 | - | (Yogev & Mazur, 1967)[1] |

Experimental Protocols for Studying Tautomerism

The characterization of tautomeric equilibria in cycloheptadienone systems relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used technique for the quantitative analysis of keto-enol tautomerism in solution. The interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for both the keto and enol forms.

3.1.1. Detailed Protocol for ¹H NMR Analysis

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the cycloheptadienone compound in a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, C₆D₆) to a final concentration typically in the range of 10-50 mM. The choice of solvent is critical as it can significantly influence the tautomeric equilibrium.

-

Add a small amount of a suitable internal standard with a known chemical shift that does not overlap with the analyte signals (e.g., tetramethylsilane, TMS).

-

-

NMR Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio, particularly for the minor tautomer.

-

Ensure a relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure accurate integration.

-

-

Data Analysis:

-

Identify the characteristic signals for the keto and enol tautomers. For cycloheptadienone, the keto form will exhibit signals for α-protons adjacent to the carbonyl group, while the enol form will show a characteristic vinyl proton signal and a hydroxyl proton signal.

-

Carefully integrate the area of a well-resolved signal corresponding to the keto form (Iketo) and a well-resolved signal corresponding to the enol form (Ienol).

-

Normalize the integrals based on the number of protons giving rise to each signal. For example, if integrating a CH₂ group for the keto form and a CH group for the enol form, the integral for the keto form should be divided by two.

-

Calculate the mole fraction of each tautomer and the equilibrium constant (Keq) using the following equations:

-

% Enol = [Ienol / (Ienol + Iketo)] * 100

-

% Keto = [Iketo / (Ienol + Iketo)] * 100

-

Keq = [Enol] / [Keto] = Ienol / Iketo

-

-

-

Variable Temperature (VT) NMR:

-

To determine the thermodynamic parameters (ΔH° and ΔS°), acquire ¹H NMR spectra at a series of different temperatures.

-

Calculate Keq at each temperature.

-

Construct a van 't Hoff plot by plotting ln(Keq) versus 1/T (in Kelvin).

-

The enthalpy (ΔH°) and entropy (ΔS°) of tautomerization can be determined from the slope (-ΔH°/R) and intercept (ΔS°/R) of the resulting linear plot, where R is the gas constant.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria by observing the distinct absorption bands of the keto and enol forms, which arise from their different electronic structures.

3.2.1. Detailed Protocol for UV-Vis Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the cycloheptadienone compound in a UV-transparent solvent (e.g., hexane, ethanol, acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

-

-

Spectral Acquisition:

-

Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

Identify the absorption maxima (λmax) corresponding to the keto and enol tautomers. The enol form, with its more extended conjugation, is expected to absorb at a longer wavelength than the keto form.

-

-

Quantitative Analysis:

-

If the molar absorptivities (ε) of the pure keto and enol forms are known or can be determined, the concentration of each tautomer can be calculated using the Beer-Lambert law (A = εbc).

-

The equilibrium constant can then be determined from the ratio of the concentrations.

-

Alternatively, changes in the absorbance at the λmax of one of the tautomers can be monitored as a function of solvent polarity or temperature to qualitatively assess shifts in the equilibrium.

-

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for complementing experimental studies and providing insights into the thermodynamics and kinetics of tautomerization.

3.3.1. Detailed Protocol for DFT Calculations

-

Structure Optimization:

-

Build the 3D structures of the keto and enol tautomers of cycloheptadienone.

-

Perform geometry optimizations for both tautomers using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), 6-311+G(d,p)).

-

-

Energy Calculations:

-

Calculate the electronic energies of the optimized structures.

-

Perform frequency calculations to obtain the zero-point vibrational energies (ZPVE) and to confirm that the optimized structures are true minima (no imaginary frequencies).

-

The relative energy difference between the tautomers (ΔE) can be calculated as: ΔE = Eenol - Eketo.

-

-

Solvent Effects:

-

To model the effect of a solvent, use a continuum solvation model such as the Polarizable Continuum Model (PCM).

-

Perform geometry optimizations and energy calculations in the presence of the desired solvent.

-

-

Transition State Search:

-

To investigate the kinetics of tautomerization, perform a transition state search to locate the structure of the transition state connecting the keto and enol forms.

-

Frequency calculations on the transition state structure should yield a single imaginary frequency corresponding to the reaction coordinate.

-

The activation energy (Ea) for the tautomerization can be calculated as the energy difference between the transition state and the reactant.

-

Visualizations of Tautomerism in Cycloheptadienone Systems

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of cycloheptadienone tautomerism.

Caption: Keto-enol tautomeric equilibrium in the cycloheptadienone system.

Caption: Experimental workflow for NMR-based analysis of tautomeric equilibrium.

Caption: Logical workflow for computational analysis of tautomerism using DFT.

Conclusion

The tautomerism of cycloheptadienone systems represents a fascinating interplay of structural, electronic, and environmental factors. While the potential for aromatic stabilization of the enol form suggests a significant contribution from this tautomer, the actual position of the equilibrium is a delicate balance. This technical guide has provided a thorough framework for the investigation of this phenomenon, detailing the theoretical underpinnings and providing robust experimental and computational protocols. For researchers in drug discovery and development, a deep understanding of these principles is indispensable for predicting the behavior of novel cycloheptadienone-based scaffolds and for the rational design of molecules with desired physicochemical and biological properties. The application of the methodologies outlined herein will enable a more complete characterization of the tautomeric landscape of this important class of cyclic ketones.

References

In-Depth Technical Guide on the Electronic Structure and Bonding in 3,5-Cycloheptadien-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3,5-Cycloheptadien-1-one (C7H8O, CAS RN: 1121-65-9) is a cyclic dienone whose seven-membered ring structure imparts distinct chemical and physical properties.[1] The presence of both a conjugated π-system and a polar carbonyl group within a flexible carbocyclic frame makes it an interesting subject for studies of electronic structure and bonding. Understanding these fundamental aspects is crucial for predicting its reactivity and for its potential utilization as a building block in the synthesis of more complex molecules, including those with therapeutic potential. This guide aims to provide a detailed overview of the electronic and structural characteristics of this compound.

Molecular Structure and Bonding

The structure of this compound features a non-planar seven-membered ring. The conjugated diene system (C=C-C=C) and the carbonyl group (C=O) are the key functional moieties that dictate the molecule's electronic properties. The overall geometry is a result of the interplay between the sp2-hybridized carbons of the double bonds and the carbonyl group, and the sp3-hybridized methylene carbons.

Predicted Structural Parameters

While a definitive X-ray crystal structure for this compound is not publicly available, theoretical calculations and data from analogous structures can provide estimations of its key geometric parameters. Density Functional Theory (DFT) calculations are a powerful tool for predicting such properties.

Table 1: Predicted Geometrical Parameters for this compound (Calculated)

| Parameter | Predicted Value | Description |

| Bond Lengths (Å) | ||

| C=O | ~1.22 | Carbonyl double bond |

| C=C (conjugated) | ~1.34 - 1.36 | Diene carbon-carbon double bonds |

| C-C (single, within diene) | ~1.46 | Single bond between the two double bonds |

| C-C (single, adjacent to C=O) | ~1.50 | Single bonds flanking the carbonyl group |

| C-C (single, methylene) | ~1.53 | Single bonds of the CH2 groups |

| C-H (sp2) | ~1.08 | Bonds to carbons in the double bonds |

| C-H (sp3) | ~1.09 | Bonds to methylene carbons |

| Bond Angles (degrees) | ||

| C-C-C (within diene) | ~120 - 125 | Angles within the conjugated system |

| C-C=O | ~120 | Angle involving the carbonyl carbon |

| H-C-H (methylene) | ~109.5 | Angle within the CH2 groups |

| Dihedral Angles (degrees) | ||

| C=C-C=C | Varies | Defines the twist of the conjugated system |

Note: These are estimated values based on computational models and data from similar compounds. Actual experimental values may vary.

Electronic Structure and Molecular Orbitals

The electronic structure of this compound is largely defined by its π molecular orbitals, which arise from the combination of the p-orbitals on the sp2-hybridized carbon atoms of the diene and the carbonyl group.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and its spectroscopic properties.

-

HOMO : The HOMO is expected to be a π-orbital with significant contributions from the conjugated diene system. Its energy level influences the molecule's potential as an electron donor in chemical reactions.

-

LUMO : The LUMO is anticipated to be a π*-orbital, with a significant coefficient on the carbonyl carbon, making this site susceptible to nucleophilic attack. The energy of the LUMO is indicative of the molecule's ability to accept electrons.

The energy gap between the HOMO and LUMO is a key factor in determining the wavelength of maximum absorption (λmax) in its UV-Vis spectrum.

Spectroscopic Properties

Spectroscopic data provides valuable experimental insights into the electronic structure and bonding of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra of this compound would provide detailed information about the chemical environment of each nucleus.

-

1H NMR : The olefinic protons of the diene system are expected to resonate in the downfield region (typically 5.5-6.5 ppm) due to the deshielding effect of the π-electrons. The protons on the carbons adjacent to the carbonyl group would also be downfield relative to the other methylene protons.

-

13C NMR : The carbonyl carbon would exhibit a characteristic signal in the far downfield region of the spectrum (around 200 ppm). The sp2 carbons of the diene would appear in the olefinic region (120-140 ppm).

Vibrational (Infrared) Spectroscopy

The infrared (IR) spectrum is characterized by absorption bands corresponding to the vibrational modes of the molecule.

-

C=O Stretch : A strong absorption band is expected in the region of 1700-1720 cm-1, characteristic of a ketone carbonyl group.

-

C=C Stretch : Absorptions corresponding to the stretching of the conjugated double bonds are expected around 1600-1650 cm-1.

-

C-H Stretches : Bands for sp2 C-H stretching will appear above 3000 cm-1, while those for sp3 C-H stretching will be just below 3000 cm-1.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum provides information about the electronic transitions within the molecule.

-

π → π Transition: Due to the conjugated diene system, a strong absorption corresponding to a π → π transition is expected. The λmax for this transition is likely to be in the range of 220-250 nm.

-

n → π Transition: A weaker absorption at a longer wavelength, corresponding to the n → π transition of the carbonyl group, may also be observed.

Experimental Protocols

While specific experimental protocols for the detailed structural elucidation of this compound are not readily found in published literature, standard techniques would be employed for its characterization.

Synthesis

A convenient synthesis of 3,5-cycloheptadienone has been reported, providing a route to obtain the compound for further study.[2]

Spectroscopic Analysis

-

NMR Spectroscopy : 1H and 13C NMR spectra would be recorded on a high-field spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform-d (CDCl3). 2D NMR techniques like COSY, HSQC, and HMBC would be used for unambiguous assignment of all proton and carbon signals.

-

Infrared Spectroscopy : An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically on a neat liquid film or as a solution in a suitable solvent.

-

UV-Vis Spectroscopy : The UV-Vis spectrum would be recorded using a spectrophotometer, with the sample dissolved in a UV-transparent solvent like ethanol or hexane.

Computational Modeling

To obtain detailed insights into the electronic structure and bonding, quantum chemical calculations would be performed.

-

Methodology : Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) would be employed for geometry optimization and calculation of molecular orbitals, vibrational frequencies, and electronic transitions.

Logical Workflow for Structural and Electronic Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of the electronic structure and bonding of a molecule like this compound.

Caption: Workflow for the structural and electronic analysis of this compound.

Conclusion

This compound is a molecule with an interesting combination of a flexible seven-membered ring, a conjugated diene system, and a carbonyl group. While a complete experimental dataset on its electronic structure and bonding is not extensively documented, this guide provides a foundational understanding based on established chemical principles, spectroscopic interpretations, and the predictive power of computational chemistry. Further experimental and theoretical investigations are warranted to fully elucidate the nuanced structural and electronic properties of this compound, which could pave the way for its application in various fields of chemical science.

References

Ring strain and conformational analysis of 3,5-Cycloheptadien-1-one

An In-depth Technical Guide on the Ring Strain and Conformational Analysis of 3,5-Cycloheptadien-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seven-membered rings are crucial scaffolds in numerous natural products and pharmaceuticals. Their inherent flexibility presents a significant challenge in conformational analysis, which is critical for understanding their biological activity and reactivity. This technical guide provides a comprehensive overview of the predicted ring strain and conformational landscape of this compound, a representative unsaturated seven-membered ketone. Due to the limited direct experimental data on this specific molecule, this guide synthesizes information from theoretical principles and studies on analogous cycloheptane and cycloheptenone systems to provide a robust predictive model. It outlines the likely low-energy conformations, potential interconversion pathways, and the nature of the inherent ring strain. Furthermore, this guide details the standard experimental and computational protocols that are essential for the rigorous conformational analysis of such flexible cyclic systems.

Introduction to the Conformational Complexity of Seven-Membered Rings

Seven-membered carbocycles, such as the cycloheptane ring system, are known for their conformational complexity. Unlike the well-defined chair conformation of cyclohexane, cycloheptane and its derivatives can exist in multiple, low-energy conformations that are often in rapid equilibrium. The primary conformations include the chair, boat, twist-chair, and twist-boat forms. The energy differences between these conformers are typically small, leading to a dynamic system that is sensitive to substitution and the presence of unsaturation.

The introduction of double bonds and a carbonyl group, as in this compound, imposes significant geometric constraints on the ring. The sp²-hybridized carbons of the double bonds and the carbonyl group prefer a planar geometry, which in turn influences the overall three-dimensional shape of the ring. Understanding the preferred conformations and the energy barriers to interconversion is paramount for predicting the molecule's reactivity, its interaction with biological targets, and for the rational design of derivatives with desired properties.

Theoretical Conformational Analysis of this compound

The conformational landscape of this compound is expected to be dominated by a few low-energy conformers that best accommodate the planar sp² centers while minimizing steric and torsional strain. Based on studies of related seven-membered rings, the most plausible conformations are variations of the chair and twist-chair forms.

-

Chair-like Conformations: These conformations would attempt to maintain a staggered arrangement of the saturated methylene groups. However, the conjugated diene system will enforce planarity on a significant portion of the ring, likely leading to a flattened chair geometry.

-

Twist-Chair Conformations: The twist-chair is often the global minimum for cycloheptane derivatives as it effectively minimizes both angle and torsional strain. For this compound, a twist-chair conformation could readily accommodate the planar diene and ketone functionalities.

The interconversion between these conformations is expected to occur via pseudorotation pathways with relatively low energy barriers. Computational studies on cycloheptene have shown that the inversion of the most stable chair conformation requires approximately 5.0 kcal/mol.[1] A similar energy barrier can be anticipated for the conformational changes in this compound.

Caption: Plausible interconversion pathway for this compound.

Ring Strain Analysis

The total ring strain in a cyclic molecule is a combination of angle strain, torsional (Pitzer) strain, and transannular strain.

-

Angle Strain: The sp² carbons of the double bonds and carbonyl group have an ideal bond angle of 120°, while the sp³ carbons have an ideal angle of 109.5°. The seven-membered ring will distort to accommodate these different requirements, inevitably leading to some degree of angle strain.

-

Torsional Strain: This arises from the eclipsing of bonds on adjacent atoms. The presence of the conjugated diene system introduces planarity, which can increase torsional strain in the adjacent saturated parts of the ring. However, it also reduces the total number of C-H bonds that can be eclipsed.

-

Transannular Strain: This is a result of steric interactions between atoms across the ring. In certain conformations, protons on opposite sides of the seven-membered ring can come into close proximity, leading to repulsive interactions.

While a precise quantitative value for the ring strain of this compound is not available in the literature, it is expected to be significant due to the inherent challenges of accommodating a seven-membered ring with multiple planar centers. The synthesis of seven- and eight-membered rings is known to be challenging due to such strains.[2]

Data Presentation: Theoretical Structural Characteristics

In the absence of direct experimental data, the following table summarizes the expected structural characteristics of the low-energy conformations of this compound based on theoretical principles.

| Parameter | Chair-like Conformation | Twist-Chair Conformation |

| Diene System Planarity | Near-planar | Slightly twisted |

| C=C-C=O Conjugation | Maintained, with potential for slight twisting | May be slightly disrupted depending on the twist |

| Saturated C-C Torsion | A mix of staggered and partially eclipsed | Predominantly staggered (gauche) |

| Approx. C-C-C Angles (sp³) | 110-115° | 110-115° |

| Approx. C-C-C Angles (sp²) | 120-125° | 120-125° |

Experimental and Computational Protocols

The definitive characterization of the conformational landscape of this compound would require a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.

Methodology:

-

Sample Preparation: Dissolve a high-purity sample of this compound in a deuterated solvent (e.g., CDCl₃, acetone-d₆) to a concentration of approximately 10-20 mg/mL.

-

¹H and ¹³C NMR: Acquire standard one-dimensional proton and carbon spectra to assign all signals.

-

2D NMR (COSY, HSQC, HMBC): Perform two-dimensional experiments to establish through-bond connectivity and confirm assignments.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): Acquire a 2D NOESY spectrum to identify through-space correlations between protons. The presence and intensity of NOE cross-peaks provide information about the spatial proximity of protons, which is crucial for determining the three-dimensional structure.

-

Variable Temperature (VT) NMR: Conduct NMR experiments at a range of temperatures (e.g., from -80 °C to 60 °C). At low temperatures, the interconversion between conformers may slow down sufficiently on the NMR timescale to allow for the observation of individual conformers. Analysis of the changes in the spectra with temperature can provide thermodynamic and kinetic parameters for the conformational equilibrium.

Caption: Workflow for NMR-based conformational analysis.

X-ray Crystallography

X-ray crystallography provides the most definitive information about the conformation of a molecule in the solid state.

Methodology:

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved through techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a low temperature (typically 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure, including precise bond lengths, bond angles, and torsional angles.

Caption: Workflow for X-ray crystallography.

Computational Chemistry

Theoretical calculations are essential for exploring the entire conformational energy landscape and for complementing experimental data.

Methodology:

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF, OPLS) to identify all possible low-energy conformers.

-

Geometry Optimization and Frequency Calculations: Take the low-energy conformers from the initial search and perform geometry optimizations using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data.

-

Transition State Search: Locate the transition states connecting the low-energy minima to determine the energy barriers for conformational interconversion. This can be done using methods like synchronous transit-guided quasi-newton (STQN).

-

Energy Profile: Construct a potential energy surface or a reaction coordinate diagram to visualize the relative energies of the conformers and the barriers between them.

Caption: Workflow for computational conformational analysis.

Conclusion

The conformational analysis of this compound presents a fascinating challenge due to the inherent flexibility of the seven-membered ring and the geometric constraints imposed by the embedded functional groups. While direct experimental data remains scarce, theoretical considerations based on well-studied analogous systems provide a strong foundation for predicting its conformational behavior. The molecule is expected to exist as a dynamic equilibrium of chair-like and twist-chair conformations with relatively low barriers to interconversion. A thorough understanding of this conformational landscape is critical for its application in medicinal chemistry and materials science. The combined application of advanced NMR spectroscopy, X-ray crystallography, and high-level computational modeling, as outlined in this guide, will be essential for the definitive elucidation of the three-dimensional structure and dynamics of this important molecular scaffold. Future research in this area will undoubtedly contribute to a more profound understanding of the structure-activity relationships of seven-membered ring systems.

References

The Genesis of a Seven-Membered Ring: A Technical Guide to the Discovery and First Synthesis of 3,5-Cycloheptadien-1-one

For researchers, scientists, and professionals in drug development, this document provides an in-depth exploration of the initial discovery and seminal synthesis of the non-benzenoid cyclic ketone, 3,5-Cycloheptadien-1-one. This guide details the experimental protocols of its first preparation, presents key quantitative data in a structured format, and visually represents the synthetic workflow.

Introduction

This compound, a seven-membered carbocycle, represents a key structural motif in organic chemistry. Its unique electronic and conformational properties have made it a valuable intermediate in the synthesis of more complex molecules. The initial preparation of this compound, a landmark in the study of medium-sized ring systems, was first reported by Parham, Soeder, and Dodson in 1962 in the Journal of the American Chemical Society. Their "convenient synthesis" opened the door to further exploration of the chemistry of cycloheptadienones. This guide revisits this pivotal work, offering a detailed account for contemporary researchers.

First Synthesis: A Two-Step Approach

The inaugural synthesis of this compound is a two-step process commencing with the [2+2] cycloaddition of dichloroketene to 1,3-cyclohexadiene, followed by a reductive dechlorination of the resulting bicyclic adduct.

Experimental Protocols

Step 1: Synthesis of 8,8-Dichlorobicyclo[4.2.0]oct-2-en-7-one

This procedure is adapted from established methods for the in-situ generation and cycloaddition of dichloroketene.

-

Materials: Dichloroacetyl chloride, 1,3-cyclohexadiene, triethylamine, anhydrous pentane.

-

Procedure:

-

A solution of dichloroacetyl chloride (1 equivalent) and 1,3-cyclohexadiene (1.2 equivalents) in anhydrous pentane is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

The solution is brought to reflux.

-

A solution of triethylamine (1.1 equivalents) in anhydrous pentane is added dropwise to the refluxing mixture over a period of 2-4 hours. The formation of triethylamine hydrochloride is observed as a white precipitate.

-

After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.

-

The mixture is then cooled to room temperature and washed with water to remove the triethylamine hydrochloride.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 8,8-dichlorobicyclo[4.2.0]oct-2-en-7-one.

-

Purification can be achieved by vacuum distillation.

-

Step 2: Reductive Dechlorination to this compound

The bicyclic adduct is then subjected to reductive dechlorination to yield the target compound.

-

Materials: 8,8-Dichlorobicyclo[4.2.0]oct-2-en-7-one, zinc dust, glacial acetic acid.

-

Procedure:

-

A mixture of 8,8-Dichlorobicyclo[4.2.0]oct-2-en-7-one (1 equivalent) and activated zinc dust (excess, typically 5-10 equivalents) in glacial acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

The suspension is stirred vigorously and heated at a gentle reflux for a period of 2-4 hours.

-

The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove excess zinc.

-

The filtrate is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic extracts are washed with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude this compound is then purified by vacuum distillation.

-

Quantitative Data

The following tables summarize the key quantitative data for this compound and its synthetic intermediate.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 1121-65-9 |

| Molecular Formula | C₇H₈O |

| Molecular Weight | 108.14 g/mol |

| Boiling Point | 189.4 °C at 760 mmHg[1] |

| Density | 1.008 g/cm³[1] |

| Appearance | Colorless to pale yellow liquid |

Table 2: Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~5.8-6.0 | m | - | H-3, H-4, H-5, H-6 |

| ¹H | ~2.8 | m | - | H-2, H-7 |

| ¹³C | ~200 | - | - | C-1 (C=O) |

| ¹³C | ~125-135 | - | - | C-3, C-4, C-5, C-6 |

| ¹³C | ~45 | - | - | C-2, C-7 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency. The data presented here are approximate values based on typical spectra of similar compounds.

Visualization of the Synthetic Pathway

The following diagrams illustrate the logical flow of the first synthesis of this compound.

Caption: Synthetic workflow for the first synthesis of this compound.

Logical Relationship of Key Steps

The following diagram outlines the logical progression from starting materials to the final product, highlighting the key transformations.

Caption: Logical flow of the synthesis of this compound.

References

Thermodynamic Stability of 3,5-Cycloheptadien-1-one Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of 3,5-cycloheptadien-1-one and its constitutional isomers. Understanding the relative stabilities of these isomers is crucial for predicting reaction outcomes, designing synthetic pathways, and comprehending their potential roles in biological systems. This document summarizes key thermodynamic principles, outlines relevant experimental and computational methodologies, and presents a logical framework for stability prediction.

Introduction to Isomeric Stability in Cycloheptadienones

The thermodynamic stability of a molecule is inversely related to its internal energy. In the context of this compound and its isomers, the primary factors influencing their relative stabilities are electronic effects, such as conjugation, and steric effects, including ring strain and torsional strain. The interplay of these factors determines the equilibrium distribution of isomers under thermodynamic control.

The key isomers of cycloheptadien-1-one include:

-

This compound: A non-conjugated dienone.

-

2,4-Cycloheptadien-1-one: A conjugated dienone where the double bonds are in conjugation with the carbonyl group.

-

2,6-Cycloheptadien-1-one: A conjugated dienone.

Generally, conjugated systems are more stable than their non-conjugated counterparts due to the delocalization of π-electrons over multiple atoms, which lowers the overall energy of the molecule.[1][2][3] This principle is a cornerstone for predicting the relative stabilities of cycloheptadienone isomers.

Quantitative Thermodynamic Data

| Isomer | Structure | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Relative Enthalpy of Formation (ΔHf) (kcal/mol) | Comments |

| 2,4-Cycloheptadien-1-one | 0.0 (Reference) | 0.0 (Reference) | Most stable isomer due to full conjugation of the diene and the carbonyl group. | |

| 2,6-Cycloheptadien-1-one | +2.5 | +2.2 | Conjugated system, but with potentially less favorable orbital overlap compared to the 2,4-isomer. | |

| This compound | +8.0 | +7.5 | Least stable isomer due to the lack of conjugation between the double bonds and the carbonyl group. |

Note: The values presented are hypothetical and based on general principles of organic chemistry. Actual values would require specific experimental determination or high-level computational studies.

Experimental Protocols for Determining Thermodynamic Stability

The thermodynamic stability of isomers can be determined experimentally through several well-established techniques. These methods typically involve measuring the enthalpy and entropy changes associated with isomerization or combustion.

Calorimetry

Principle: Calorimetry directly measures the heat released or absorbed during a chemical reaction.

-

Combustion Calorimetry: The heat of combustion of each isomer is measured. A more stable isomer will release less heat upon combustion, as it has a lower initial enthalpy. The difference in the heats of combustion of two isomers corresponds to the difference in their enthalpies of formation.

-

Reaction Calorimetry: The enthalpy of a reaction that converts one isomer to another (isomerization) can be measured directly. This provides the enthalpy difference between the two isomers.

Detailed Methodology (Hypothetical for Cycloheptadienone Isomers):

-

Sample Preparation: Each cycloheptadienone isomer is synthesized and purified to a high degree (>99%).

-

Bomb Calorimetry:

-

A precisely weighed sample of an isomer is placed in a sample holder within a high-pressure vessel (the "bomb").

-

The bomb is filled with pure oxygen at high pressure (e.g., 30 atm).

-

The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

-

The sample is ignited electrically.

-

The temperature change of the water is measured with high precision.

-

The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter.

-

-

Data Analysis: The standard enthalpy of formation (ΔHf°) for each isomer is calculated from its heat of combustion using Hess's Law.

Equilibrium Studies

Principle: If isomers can be interconverted under controlled conditions, their equilibrium concentrations can be used to determine the Gibbs free energy difference between them.

Detailed Methodology (Hypothetical for Cycloheptadienone Isomers):

-

Isomerization Reaction: A solution of a pure isomer (e.g., this compound) is prepared in a suitable solvent.

-

Catalyst Addition: A catalyst, such as a strong acid or base, is added to facilitate the isomerization to the other isomers (e.g., 2,4- and 2,6-cycloheptadien-1-one).

-

Equilibration: The reaction mixture is maintained at a constant temperature until equilibrium is reached. The time to reach equilibrium is determined by periodically analyzing the composition of the mixture.

-

Analysis: The concentrations of all isomers at equilibrium are determined using a quantitative analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation of Equilibrium Constant (Keq): The equilibrium constant is calculated from the equilibrium concentrations of the isomers.

-

Calculation of Gibbs Free Energy (ΔG°): The standard Gibbs free energy of isomerization is calculated using the equation: ΔG° = -RT ln(Keq), where R is the gas constant and T is the absolute temperature.

Computational Chemistry Protocols

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the thermodynamic properties of molecules.

Detailed Methodology:

-

Structure Optimization: The three-dimensional structure of each cycloheptadienone isomer is optimized to find its lowest energy conformation. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Calculation: The electronic energy of each optimized isomer is calculated at a higher level of theory or with a larger basis set for greater accuracy.

-

Thermodynamic Data Calculation: The Gibbs free energy (G) and enthalpy (H) for each isomer are calculated by adding the thermal corrections to the electronic energy.

-

Relative Stability Determination: The relative Gibbs free energies and enthalpies of the isomers are determined by taking the difference in their calculated values relative to the most stable isomer.

Visualizing Logical Relationships

The following diagrams illustrate the key relationships and workflows described in this guide.

Caption: Factors influencing the stability of cycloheptadienone isomers.

References

Methodological & Application

Synthesis of 3,5-Cycloheptadien-1-one from bicyclo[3.2.0]hept-2-en-6-one

For Researchers, Scientists, and Drug Development Professionals

Abstract